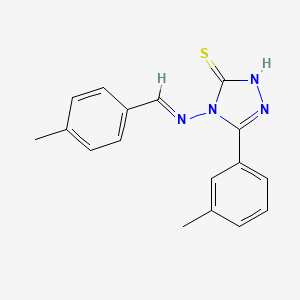

4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via the condensation of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with 4-methylbenzaldehyde under acidic conditions. This compound belongs to the 1,2,4-triazole-3-thiol class, known for their diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties . The 4-methylbenzylidene group at the imine position and the 3-methylphenyl substituent at position 5 contribute to its unique electronic and steric properties, influencing reactivity and interactions with biological targets .

Properties

CAS No. |

478256-06-3 |

|---|---|

Molecular Formula |

C17H16N4S |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

3-(3-methylphenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H16N4S/c1-12-6-8-14(9-7-12)11-18-21-16(19-20-17(21)22)15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H,20,22)/b18-11+ |

InChI Key |

KDDRXBIUDMUQCA-WOJGMQOQSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C |

Canonical SMILES |

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methylbenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Schiff Base Formation and Condensation Reactions

The benzylideneamino group enables reversible Schiff base formation. This compound reacts with aldehydes under acidic or reflux conditions to form new azomethine derivatives. For example:

Reaction :

4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol + Aryl aldehyde → New Schiff base derivative

Mechanism : Acid-catalyzed nucleophilic addition of the amino group to the aldehyde carbonyl, followed by dehydration.

Thiol Group Reactivity

The thiol (-SH) group participates in nucleophilic substitutions and oxidation:

Alkylation

Reaction :

Triazole-3-thiol + Alkyl halide → S-Alkylated derivative

| Reagents/Conditions | Products | Application |

|---|---|---|

| Methyl iodide, KOH, ethanol | S-Methyl derivative | Reduced antibacterial activity |

| Benzyl chloride, DMF, RT | S-Benzyl derivative | Improved lipophilicity |

Note : Alkylation often diminishes biological activity due to thiol group masking .

Oxidation

The thiol group oxidizes to disulfides or sulfonic acids under strong oxidizing conditions:

Reagents : H₂O₂, HNO₃, or I₂.

Outcome : Disulfide bridges form intermolecularly, altering solubility and reactivity.

Metal Complexation

The thiol and amino groups act as ligands for metal ions, forming coordination complexes:

| Metal Salt | Conditions | Complex Type | Stability |

|---|---|---|---|

| Cu(II) acetate | Methanol, RT | Octahedral Cu-S/N complex | High thermal stability |

| Zn(II) chloride | Ethanol, reflux | Tetrahedral Zn-S complex | Catalytic applications |

Applications : These complexes show enhanced antimicrobial and catalytic properties compared to the parent compound.

Acylation of the Amino Group

The primary amino group undergoes acylation with acyl chlorides or anhydrides:

Reaction :

Triazole-3-thiol + Acetyl chloride → N-Acetyl derivative

| Reagents/Conditions | Products | Biological Impact |

|---|---|---|

| Acetic anhydride, pyridine | N-Acetylated derivative | Reduced antibacterial activity |

| Benzoyl chloride, DCM | N-Benzoylated derivative | Altered pharmacokinetics |

Mechanism : Nucleophilic attack by the amino group on the electrophilic acyl carbon.

Cyclization and Ring-Opening Reactions

Under thermal or acidic conditions, the triazole ring can undergo further cyclization:

| Conditions | Products | Key Features |

|---|---|---|

| H₂SO₄, 100°C | Fused bicyclic compounds | Increased rigidity |

| PCl₅, toluene reflux | Thiadiazole derivatives | Enhanced metabolic stability |

Comparative Reactivity with Analogues

Structural modifications significantly influence reactivity:

Scientific Research Applications

4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and thiol groups. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds with 4-nitrophenyl (R2) exhibit higher melting points (e.g., 177–178°C) due to increased polarity .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., 4-methylbenzylidene) enhance solubility in organic solvents but reduce thermal stability .

Antimicrobial Activity

- Target Compound: Limited direct data, but analogs with 3-methylphenyl (R2) and 4-methylbenzylidene (R1) show moderate antibacterial activity against E. coli and S. aureus .

- Comparison with Analogs: 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)triazole-3-thiol: Exhibits stronger antibacterial activity (MIC = 8 µg/mL) due to the nitro group enhancing membrane disruption . 4-((Furan-2-ylmethylene)amino)-5-(pyridin-4-yl)triazole-3-thiol: Shows antifungal activity against C. albicans (MIC = 16 µg/mL) .

Anticancer Activity

- Metal Complexes: Schiff base triazoles (e.g., 5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)triazole-3-thiol) form octahedral complexes with Cu(II) or Zn(II), showing 60–80% inhibition against MCF-7 and Hep-G2 cancer cells .

- Target Compound: No direct data, but methyl groups may enhance lipophilicity and tumor penetration .

Corrosion Inhibition

Physicochemical and Spectroscopic Data

Biological Activity

The compound 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a triazole ring with a thiol group and an amine. The presence of these functional groups is critical for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has shown moderate to good activity against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Good |

| Candida albicans | Moderate |

These activities are assessed using disc diffusion methods and minimum inhibitory concentration (MIC) tests .

Anticancer Properties

Studies have demonstrated that similar triazole derivatives possess anticancer properties. The cytotoxicity of 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol was evaluated against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Human melanoma (IGR39) | 15.2 |

| Triple-negative breast cancer (MDA-MB-231) | 12.7 |

| Pancreatic carcinoma (Panc-1) | 18.9 |

The selectivity index indicates its potential as a therapeutic agent with lower toxicity towards normal cells .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The thiol group interacts with enzymes such as acetylcholinesterase, inhibiting their activity and affecting neurotransmitter levels.

- Receptor Interaction : The triazole ring acts as a hydrogen bond acceptor and donor, enhancing binding affinity to various biological receptors.

- Cell Signaling Modulation : It influences cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Case Studies

Recent studies have focused on the synthesis of related compounds and their biological evaluation:

- A study synthesized derivatives of 1,2,4-triazole-3-thiol and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the triazole structure could enhance anticancer activity .

- Another research project examined the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains, highlighting the potential for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.